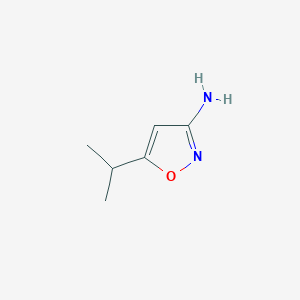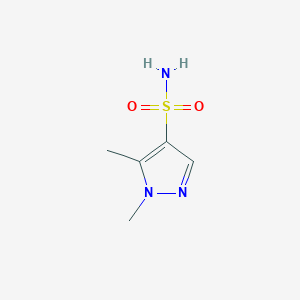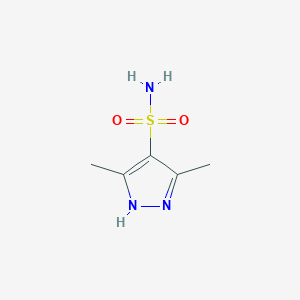![molecular formula C11H13NO2 B1282052 N-[4-(2-oxopropyl)phenyl]acetamide CAS No. 4173-84-6](/img/structure/B1282052.png)
N-[4-(2-oxopropyl)phenyl]acetamide
Descripción general
Descripción
N-[4-(2-oxopropyl)phenyl]acetamide (NOPPA) is a versatile organic compound with a wide range of applications in the field of organic synthesis. It is a highly reactive compound that can be used in a variety of synthetic organic reactions, such as condensation, esterification, reduction, and oxidation. NOPPA is also a useful reagent in the synthesis of pharmaceuticals, polymers, and other materials. Its reactivity and versatility make it an ideal choice for many organic synthesis applications.
Aplicaciones Científicas De Investigación
Antimicrobial and Hemolytic Activity
N-[4-(2-oxopropyl)phenyl]acetamide derivatives have been studied for their antimicrobial properties. One research focused on synthesizing derivatives and evaluating their antimicrobial and hemolytic activity. This research found that some compounds were active against selected microbial species, suggesting potential applications in antimicrobial treatments (Gul et al., 2017).
Anti-Arthritic and Anti-Inflammatory Properties
A study on N-(2-hydroxy phenyl) acetamide, a similar compound, revealed its anti-arthritic and anti-inflammatory properties in rats. The compound effectively reduced pro-inflammatory cytokines and oxidative stress markers, indicating its potential in treating arthritis and related inflammatory conditions (Jawed et al., 2010).
Antimicrobial Activity and Structural Analysis
Another study synthesized and evaluated various acetamide derivatives for their antimicrobial activity against bacteria like S. aureus and E. coli. The research provided insights into the structure-activity relationship of these compounds, highlighting their potential in developing new antibacterial agents (Desai et al., 2008).
Biological Assessment and Synthesis Techniques
Research on the synthesis and biological assessment of N-phenyl acetamide and its derivatives revealed their antimicrobial properties. Microwave-assisted synthesis was used, demonstrating a modern approach to drug development. The study also included an analysis of the compounds' structure (Ghazzali et al., 2012).
Evaluation in Polar Liquids and Molecular Docking Analysis
A study evaluated the interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids, using computational methods like Fukui function and molecular docking. This research provides insights into the electronic and biological interactions of the compound, crucial for drug design and development (Bharathy et al., 2021).
Potential Interactions with SARS-CoV-2 Protein Targets
An in silico study investigated the interactions of 4′-acetamidechalcones, structurally related to this compound, with SARS-CoV-2 protein targets. This study suggests potential applications of these compounds in developing treatments for COVID-19 (Almeida-Neto et al., 2020).
Cytotoxic Evaluation and Synthesis of Derivatives
Research on the synthesis of new acetamide derivatives also evaluated their cytotoxicity. This study highlighted the importance of structural variations in determining biological activity, which is vital for developing effective cancer therapies (Ramos et al., 2014).
Propiedades
IUPAC Name |
N-[4-(2-oxopropyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)7-10-3-5-11(6-4-10)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUNIWZCURZHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513725 | |
| Record name | N-[4-(2-Oxopropyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4173-84-6 | |
| Record name | N-[4-(2-Oxopropyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















